molecular formula C18H13Cl2NO2S2 B5060375 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one

Cat. No. B5060375
M. Wt: 410.3 g/mol
InChI Key: QSEHFXNWKBICLU-OVCLIPMQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is a thiazolidinone derivative and has been found to possess various biological activities.

Scientific Research Applications

3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been extensively studied for its potential applications in scientific research. This compound has been found to possess various biological activities, including anti-inflammatory, anti-cancer, and anti-bacterial properties. It has also been investigated for its potential use in the treatment of diabetes and metabolic disorders. The compound has been used as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases.

Mechanism of Action

The mechanism of action of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is not fully understood. However, it has been proposed that the compound exerts its biological activities by modulating various signaling pathways in cells. The compound has been shown to inhibit the activity of certain enzymes and proteins involved in inflammation, cancer, and metabolic disorders.
Biochemical and Physiological Effects:
3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has been shown to possess various biochemical and physiological effects. The compound has been found to inhibit the production of inflammatory cytokines and chemokines, which are involved in the pathogenesis of various inflammatory diseases. It has also been shown to induce apoptosis in cancer cells and inhibit the growth of bacterial strains. In addition, the compound has been found to improve glucose tolerance and insulin sensitivity in animal models of diabetes.

Advantages and Limitations for Lab Experiments

3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one has several advantages for lab experiments. The compound is readily available and can be synthesized in large quantities with high purity. It has been extensively studied, and its biological activities have been well characterized. However, the compound has some limitations, including its poor solubility in aqueous solutions, which may limit its use in certain experiments. In addition, the exact mechanism of action of the compound is not fully understood, which may limit its use in some research areas.

Future Directions

There are several future directions for the research of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one. One possible direction is to investigate the compound's potential use in the treatment of metabolic disorders, such as diabetes and obesity. Another direction is to explore the compound's mechanism of action and identify its molecular targets. Additionally, the compound could be used as a lead compound in drug discovery programs aimed at developing new therapeutics for various diseases. Overall, the research on 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one is promising and has the potential to lead to the development of new drugs for various diseases.

Synthesis Methods

The synthesis of 3-benzyl-5-(3,5-dichloro-2-methoxybenzylidene)-2-thioxo-1,3-thiazolidin-4-one involves the reaction of 3,5-dichloro-2-methoxybenzaldehyde with benzylamine and 2-thioxo-4-thiazolidinone in the presence of a catalyst. The reaction proceeds via a condensation reaction, resulting in the formation of the desired product. The synthesis method has been optimized to obtain high yields and purity of the compound.

properties

IUPAC Name

(5E)-3-benzyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13Cl2NO2S2/c1-23-16-12(7-13(19)9-14(16)20)8-15-17(22)21(18(24)25-15)10-11-5-3-2-4-6-11/h2-9H,10H2,1H3/b15-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSEHFXNWKBICLU-OVCLIPMQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1Cl)Cl)C=C2C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1Cl)Cl)/C=C/2\C(=O)N(C(=S)S2)CC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13Cl2NO2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

410.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5E)-3-benzyl-5-[(3,5-dichloro-2-methoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one

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